molecular formula C14H9N3O2S B1457919 6-Cyano-1-(phenylsulfonyl)-4-azaindole CAS No. 1260385-12-3

6-Cyano-1-(phenylsulfonyl)-4-azaindole

Cat. No.: B1457919
CAS No.: 1260385-12-3
M. Wt: 283.31 g/mol
InChI Key: ANFJYAOIEYGGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-1-(phenylsulfonyl)-4-azaindole is a useful research compound. Its molecular formula is C14H9N3O2S and its molecular weight is 283.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c15-9-11-8-14-13(16-10-11)6-7-17(14)20(18,19)12-4-2-1-3-5-12/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFJYAOIEYGGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyano-1-(phenylsulfonyl)-4-azaindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound features a unique azaindole scaffold, which is known for its ability to interact with various biological targets. The structural components include a cyano group and a phenylsulfonyl moiety, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Antimicrobial Properties
  • Antiparasitic Effects
  • Kinase Inhibition

Anticancer Activity

Research indicates that compounds related to this compound exhibit selective cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives demonstrate IC50 values comparable to established chemotherapeutics against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Remarks
This compoundMCF-7<0.01Significant cytotoxicity
Analog AHeLa0.015Comparable to Tamoxifen

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. In vitro studies revealed that certain analogs effectively inhibit the growth of bacterial strains with minimal cytotoxic effects on human cells.

Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of isoxazoles, closely related to this compound, displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Antiparasitic Effects

In the context of antiparasitic activity, the compound has been evaluated against Plasmodium falciparum, the causative agent of malaria. Certain analogs exhibited low nanomolar IC50 values, indicating high potency against drug-resistant strains.

Table 2: Antiparasitic Activity Data

CompoundTargetIC50 (μM)Remarks
This compoundP. falciparum FCR-3 strain0.00266 ± 0.00056Highly potent

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound interacts with various enzymes, including kinases, leading to altered metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and oxidative stress responses.
  • Gene Expression : The compound affects the expression of genes involved in cellular metabolism and survival.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates efficient absorption and distribution across tissues. Its metabolic pathways primarily involve cytochrome P450 enzymes, leading to oxidative metabolism and formation of hydroxylated metabolites.

Toxicity Studies
In animal models, lower doses have shown beneficial effects without significant toxicity, while higher doses may induce cytotoxicity. Ongoing research aims to delineate the structure–activity relationship to optimize therapeutic efficacy while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyano-1-(phenylsulfonyl)-4-azaindole
Reactant of Route 2
Reactant of Route 2
6-Cyano-1-(phenylsulfonyl)-4-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.